molecular formula C5H13O3PS2 B13795737 Dimethyl [bis(methylsulfanyl)methyl]phosphonate CAS No. 61779-87-1

Dimethyl [bis(methylsulfanyl)methyl]phosphonate

Cat. No.: B13795737
CAS No.: 61779-87-1
M. Wt: 216.3 g/mol
InChI Key: CAHXAVHWMLFWIT-UHFFFAOYSA-N
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Description

Dimethyl [bis(methylsulfanyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C5H13O3PS2 It is characterized by the presence of two methylsulfanyl groups attached to a central phosphorus atom, which is also bonded to two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [bis(methylsulfanyl)methyl]phosphonate typically involves the reaction of dimethyl phosphite with a suitable methylsulfanyl-containing reagent under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where dimethyl phosphite reacts with a halomethane (such as iodomethane) in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure consistent product quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [bis(methylsulfanyl)methyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

    Substitution: Nucleophiles such as ammonia, primary or secondary amines, and thiols can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Substitution: Phosphonate esters with different substituents.

    Hydrolysis: Phosphonic acid derivatives.

Scientific Research Applications

Dimethyl [bis(methylsulfanyl)methyl]phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized as a flame retardant and plasticizer in various industrial applications

Mechanism of Action

The mechanism of action of Dimethyl [bis(methylsulfanyl)methyl]phosphonate involves its interaction with molecular targets through its phosphorus and sulfur atoms. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The pathways involved may include the formation of stable phosphonate esters or the oxidation of the methylsulfanyl groups to more reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl [bis(methylsulfanyl)methyl]phosphonate is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical reactivity and potential applications compared to other phosphonate esters. These groups can undergo specific reactions, such as oxidation, that are not possible with simpler phosphonates.

Properties

CAS No.

61779-87-1

Molecular Formula

C5H13O3PS2

Molecular Weight

216.3 g/mol

IUPAC Name

dimethoxyphosphoryl-bis(methylsulfanyl)methane

InChI

InChI=1S/C5H13O3PS2/c1-7-9(6,8-2)5(10-3)11-4/h5H,1-4H3

InChI Key

CAHXAVHWMLFWIT-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(SC)SC)OC

Origin of Product

United States

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